Technical Guide: 4-Chloro-2-(propylthio)pyrimidine (CAS 135323-93-6)
Technical Guide: 4-Chloro-2-(propylthio)pyrimidine (CAS 135323-93-6)
The following is an in-depth technical guide on 4-Chloro-2-(propylthio)pyrimidine , structured for researchers and drug development professionals.
Core Scaffold for Medicinal Chemistry & Ticagrelor Analog Synthesis [1]
Executive Summary
4-Chloro-2-(propylthio)pyrimidine (CAS 135323-93-6) is a versatile heterocyclic building block extensively utilized in the synthesis of bioactive compounds, particularly P2Y12 receptor antagonists (e.g., Ticagrelor intermediates) and kinase inhibitors.[1] Its chemical utility stems from the differential reactivity of its two electrophilic centers: the labile chlorine atom at the C4 position and the oxidizable sulfide moiety at the C2 position. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and handling standards.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 135323-93-6 |
| IUPAC Name | 4-Chloro-2-(propylsulfanyl)pyrimidine |
| Synonyms | 4-Chloro-2-(propylthio)pyrimidine; 2-Propylthio-4-chloropyrimidine |
| Molecular Formula | |
| Molecular Weight | 188.68 g/mol |
| Appearance | Pale yellow liquid or low-melting solid (Ambient) |
| Boiling Point (Predicted) | ~280°C (760 mmHg) / ~145°C (15 mmHg) |
| Density | ~1.25 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
| LogP (Predicted) | 2.8 - 3.1 |
Structural Insight: The molecule features a pyrimidine ring substituted at the 2-position with a propylthio group and at the 4-position with a chlorine atom.[2][3] The C4-Cl bond is highly activated for nucleophilic aromatic substitution (
Synthetic Routes & Process Chemistry
The synthesis of CAS 135323-93-6 is best approached via the "Thiouracil Activation Route" . This method offers superior regioselectivity compared to the direct alkylation of 2,4-dichloropyrimidine, which often yields mixtures of 2- and 4-substituted products.[1]
Validated Synthesis Pathway
The robust synthesis involves a two-step sequence starting from 2-thiouracil.
-
S-Alkylation: Selective alkylation of the sulfur atom in 2-thiouracil using propyl halide under basic conditions.
-
Chlorination: Deoxychlorination of the resulting 4-hydroxypyrimidine intermediate using phosphorus oxychloride (
).
Reaction Mechanism Visualization (Graphviz)[1]
Caption: Two-step regioselective synthesis from 2-thiouracil. Step 1 locks the sulfur, Step 2 activates the C4 position.[1]
Detailed Experimental Protocols
Safety Warning: This protocol involves hazardous reagents (
Protocol A: Synthesis of Intermediate 2-(Propylthio)pyrimidin-4(3H)-one[1]
-
Dissolution: In a 500 mL round-bottom flask, dissolve 2-thiouracil (12.8 g, 100 mmol) in 1N NaOH (200 mL). The solution should be clear.
-
Alkylation: Add 1-iodopropane (17.0 g, 100 mmol) or 1-bromopropane (12.3 g, 100 mmol) dropwise over 15 minutes at room temperature.
-
Reaction: Stir the mixture vigorously at ambient temperature for 12–16 hours. A white precipitate (the product) typically forms as the reaction proceeds.[1]
-
Isolation: Cool the suspension to 0–5°C. Adjust pH to ~5–6 with dilute acetic acid to ensure complete precipitation.
-
Filtration: Filter the solid, wash with cold water (2 x 50 mL) and hexanes (1 x 30 mL).
-
Drying: Dry under vacuum at 45°C.
-
Expected Yield: 85–90%
-
Characterization: Mass Spec (
).
-
Protocol B: Chlorination to 4-Chloro-2-(propylthio)pyrimidine[1]
-
Setup: Place the dried intermediate (17.0 g, 100 mmol) into a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Reagent Addition: Carefully add Phosphorus Oxychloride (
) (50 mL, excess). Caution: Exothermic. -
Catalysis (Optional): Add N,N-Dimethylaniline (1 mL) to accelerate the reaction.
-
Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The solid should dissolve, turning the solution yellow/orange.[1] Monitor by TLC (Hexane:EtOAc 8:2) until the starting material disappears.[1]
-
Quenching (Critical):
-
Cool the reaction mixture to room temperature.
-
Remove excess
via rotary evaporation under reduced pressure (use a trap!).[1] -
Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Washing: Wash combined organics with saturated
(until neutral) and brine. -
Purification: Dry over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).-
Expected Yield: 75–85%
-
Appearance: Pale yellow oil or solid.[1]
-
Reactivity & Applications in Drug Design[1]
This compound serves as a "bifunctional electrophile."[1] The order of reactivity is critical for designing synthetic routes.[1]
Reactivity Hierarchy[1]
-
C4-Position (
): The chlorine atom is the most reactive site.[1] It is readily displaced by amines, alcohols, and thiols.[1] This is the primary entry point for introducing diversity (e.g., the cyclopentyl amine moiety in Ticagrelor analogs).[1] -
C2-Position (Sulfide): The propylthio group is relatively stable to nucleophiles but can be "activated" by oxidation.[1]
Application Workflow: Ticagrelor Analog Synthesis
Caption: Divergent synthesis paths. Path A is standard for Ticagrelor-like cores; Path B allows C2 modification.
Analytical Characterization (Predicted)
Since specific spectral data for this CAS is often proprietary or bundled with analogs, the following are high-confidence predicted shifts based on the methyl-analog (CAS 49844-90-8) and substituent effects.[1]
-
NMR (400 MHz,
): -
Mass Spectrometry (ESI):
- (Cl isotope pattern 3:1 observed at 189/191).[1]
References
-
Synthesis of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine (Ticagrelor Intermediate). Google Patents. (Methodology extrapolated for monochloro variant). Link
-
4-Propyl-2-thiouracil Properties. Sigma-Aldrich. (Precursor data). Link[1]
-
Ticagrelor Impurities and Intermediates. Pharmaffiliates. (Identification of propylthio-pyrimidine scaffolds). Link
-
Reactivity of 4-Chloropyrimidines. ResearchGate. (General mechanism for SNAr on pyrimidines). Link
-
4-Chloro-2-(methylthio)pyrimidine Data. PubChem. (Analogous physicochemical data). Link[1]
